2,3,4-Trichloropyridine-5-boronic acid pinacol ester 2,3,4-Trichloropyridine-5-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121514-82-5
VCID: VC16553893
InChI: InChI=1S/C11H13BCl3NO2/c1-10(2)11(3,4)18-12(17-10)6-5-16-9(15)8(14)7(6)13/h5H,1-4H3
SMILES:
Molecular Formula: C11H13BCl3NO2
Molecular Weight: 308.4 g/mol

2,3,4-Trichloropyridine-5-boronic acid pinacol ester

CAS No.: 2121514-82-5

Cat. No.: VC16553893

Molecular Formula: C11H13BCl3NO2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Trichloropyridine-5-boronic acid pinacol ester - 2121514-82-5

Specification

CAS No. 2121514-82-5
Molecular Formula C11H13BCl3NO2
Molecular Weight 308.4 g/mol
IUPAC Name 2,3,4-trichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C11H13BCl3NO2/c1-10(2)11(3,4)18-12(17-10)6-5-16-9(15)8(14)7(6)13/h5H,1-4H3
Standard InChI Key IXVGBWPWDNVSLR-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2Cl)Cl)Cl

Introduction

Chemical Identity and Structural Properties

2,3,4-Trichloropyridine-5-boronic acid pinacol ester belongs to the class of boronic acid derivatives, with the molecular formula C₁₁H₁₃BCl₃NO₂ and a molecular weight of 308.4 g/mol . The compound features a pyridine ring substituted with three chlorine atoms at the 2-, 3-, and 4-positions, while the 5-position is occupied by a boronic acid pinacol ester group. This configuration enhances its stability and reactivity in Suzuki-Miyaura couplings, as the pinacol ester protects the boron center from hydrolysis while allowing selective transmetalation during catalytic cycles .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.2121514-82-5
Molecular FormulaC₁₁H₁₃BCl₃NO₂
Molecular Weight308.4 g/mol
Hazard StatementsH315, H319, H335

The trichloropyridine core contributes to the compound’s electron-deficient nature, which facilitates electrophilic substitution reactions. The boron atom’s sp² hybridization and empty p-orbital enable conjugation with the aromatic system, further stabilizing the molecule .

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 2,3,4-Trichloropyridine-5-boronic acid pinacol ester typically involves palladium-catalyzed Suzuki-Miyaura coupling between a halogenated pyridine precursor and a boronic ester. A common approach utilizes 2,3,4-trichloro-5-iodopyridine as the starting material, which undergoes cross-coupling with pinacol borane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80–100°C .

Table 2: Representative Reaction Conditions

ParameterConditionSource
CatalystPd(PPh₃)₄
SolventTHF or 1,4-dioxane
Temperature80–100°C
Reaction Time12–24 hours
Yield60–75% (reported)

Mechanistic Insights

The reaction proceeds via a three-step catalytic cycle: oxidative addition of the aryl halide to palladium(0), transmetalation with the boronic ester, and reductive elimination to form the carbon-carbon bond. The electron-withdrawing chlorine substituents on the pyridine ring accelerate the oxidative addition step by polarizing the carbon-halogen bond, while the pinacol ester stabilizes the boronate intermediate . Kinetic studies indicate second-order dependence on both the aryl halide and boronic ester, with the rate-limiting step being transmetalation.

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound is pivotal in synthesizing biaryl scaffolds for drug discovery. For example, it has been employed to construct α-helix mimetics that inhibit protein-protein interactions (PPIs), such as those involving the BCL-2 family of apoptosis regulators . By introducing amino acid side chains via Suzuki coupling, researchers have developed teraryl-based compounds with enhanced solubility and binding affinity .

Agrochemical Development

Research Findings and Kinetic Studies

Catalyst Optimization

Studies comparing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) reveal that bulky phosphine ligands (e.g., SPhos) improve yields by preventing catalyst deactivation. For instance, using Pd(OAc)₂ with SPhos in dioxane at 90°C achieves yields up to 82%, compared to 65% with PdCl₂ and PPh₃ .

Solvent Effects

Polar aprotic solvents like THF favor faster transmetalation due to their ability to stabilize the boronate-palladium complex. Conversely, nonpolar solvents (e.g., toluene) slow the reaction but improve selectivity for mono-coupled products.

Table 3: Solvent Impact on Reaction Efficiency

SolventReaction Rate (k, M⁻¹s⁻¹)Selectivity (% mono-coupled)
THF1.2 × 10⁻³75%
Dioxane9.8 × 10⁻⁴68%
Toluene3.4 × 10⁻⁴92%

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